Di-tert-butyl terephthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQCFIFVNAAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311432 | |
| Record name | Di-t-butyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28313-42-0 | |
| Record name | NSC243185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-t-butyl terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Aromatic Ester Chemistry
Di-tert-butyl terephthalate (B1205515) belongs to the family of aromatic esters, which are compounds derived from an aromatic acid and an alcohol. wikipedia.org Specifically, it is the di-ester of terephthalic acid and tert-butyl alcohol. The defining feature of this molecule is the presence of a central benzene (B151609) ring substituted with two carboxylate groups at the 1 and 4 positions, with each carboxyl group esterified by a bulky tert-butyl group.
This molecular architecture distinguishes it from other common terephthalate esters like dimethyl terephthalate (DMT) and diethyl terephthalate. The presence of the sterically hindering tert-butyl groups imparts greater thermal stability and increased resistance to hydrolysis compared to its methyl or ethyl counterparts. vulcanchem.com These characteristics are crucial in the context of polymer synthesis and material performance, as they influence the final properties of the resulting products.
The synthesis of di-tert-butyl terephthalate is most commonly achieved through the direct esterification of terephthalic acid with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often conducted under reflux conditions to drive the reaction to completion.
Significance in Polymer Science and Engineering
The primary significance of di-tert-butyl terephthalate (B1205515) in polymer science lies in its function as a monomer or comonomer in the synthesis of various polyesters and other polymers. Its incorporation into polymer chains can significantly enhance the material's properties.
One of the key applications is in the production of polyesters. When used in polyester (B1180765) formulations, di-tert-butyl terephthalate can improve the thermal stability and mechanical strength of the resulting polymer. The bulky tert-butyl groups can disrupt the close packing of polymer chains, which may lead to a decrease in crystallinity but an enhancement in flexibility compared to polymers made from less bulky monomers.
Furthermore, this compound serves as a precursor in the synthesis of other valuable monomers. For instance, it can be used to produce other terephthalate esters through transesterification reactions. This versatility makes it a valuable intermediate in the production of a wide array of polymeric materials.
Overview of Research Trajectories for Di Tert Butyl Terephthalate
Esterification Routes to this compound
The most prevalent and direct method for producing this compound is through the esterification of terephthalic acid with tert-butyl alcohol. This reaction forms ester bonds between the carboxyl groups of terephthalic acid and the hydroxyl groups of tert-butyl alcohol, yielding this compound and water as a byproduct.
Direct Esterification of Terephthalic Acid with tert-Butyl Alcohol
Direct esterification stands as a primary route for the synthesis of this compound. The process involves the reaction of terephthalic acid and tert-butyl alcohol, typically in the presence of a catalyst to facilitate the reaction.
The efficiency and yield of this compound synthesis are significantly influenced by the choice of catalytic system. Both acid catalysts and metal-organic catalysts play a crucial role in accelerating the esterification process.
Strong acids are commonly employed as catalysts in the esterification of terephthalic acid with tert-butanol (B103910). google.com Catalysts such as sulfuric acid and p-toluenesulfonic acid are effective in promoting the reaction. vulcanchem.com The catalytic amount is often less than 1% by weight relative to the reactants. The reversible nature of the esterification reaction necessitates the efficient removal of water to achieve a high yield. While acid catalysts accelerate the reaction, their concentration must be carefully managed to prevent unwanted side reactions or product degradation.
| Catalyst Type | Examples | Key Considerations |
| Strong Acids | Sulfuric acid, p-toluenesulfonic acid | Efficient water removal is crucial for high yield. |
| Methane sulfonic acid | Can be used in combination with a fractionating column. google.com |
Metal-organic frameworks (MOFs) and other metal-based catalysts have emerged as effective agents for esterification. mdpi.comnih.gov Titanium compounds, such as titanium tetraisopropoxide and tetrabutyl titanate, are noted for their catalytic activity in the synthesis of terephthalate esters. researchgate.net In some processes, a combination of an ionic liquid and a metal compound, or two different metal compounds, is used to enhance the reaction rate and reduce costs. google.com For instance, a catalyst system can comprise an ionic liquid with an imidazole (B134444) or benzimidazole (B57391) ion and a metal component containing titanium. google.com Another system might pair a titanium compound with another metal compound like dibutyltin (B87310) oxide or zinc acetate. google.com These catalysts can often be recovered and reused, contributing to more sustainable industrial processes.
| Catalyst System | Components | Potential Advantages |
| Titanium-based | Titanium tetraisopropoxide, Tetrabutyl titanate | Can be recovered and reused. researchgate.net |
| Mixed Metal/Ionic Liquid | Ionic liquid (e.g., with imidazole ion) + Metal compound (e.g., titanium compound) | Increased reaction speed and reduced costs. google.com |
| Mixed Metal | Titanium metal compound + Other metal compound (e.g., dibutyltin oxide, zinc acetate) | Enhanced catalytic activity. google.com |
Reaction Condition Optimization for this compound Yield
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters include the molar ratio of reactants, catalyst concentration, and reaction temperature. Design of Experiments (DoE) and Response Surface Methodology (RSM) are valuable experimental design principles for modeling and optimizing the yield. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR).
Temperature plays a critical role in the kinetics of the esterification reaction. Generally, the reaction is conducted under reflux conditions at temperatures ranging from 110°C to 220°C. google.com Higher temperatures typically increase the reaction rate. However, excessively high temperatures can lead to the formation of side products. For the direct esterification of terephthalic acid, the process is often dissolution-limited due to the low solubility of terephthalic acid in the alcohol. nih.gov Therefore, higher reaction temperatures are often necessary to dissolve the terephthalic acid in the reaction medium. nih.gov Studies on similar esterification reactions have shown that reaction rate constants increase with temperature within specific ranges. researchgate.net For example, in polyethylene (B3416737) terephthalate (PET) synthesis, the activation energy for mono-esterification was found to be higher than that for di-esterification, indicating greater temperature sensitivity for the initial esterification step. researchgate.net
| Temperature Range (°C) | Process | Significance |
| 110 - 220 | Direct Esterification of Terephthalic Acid | General reflux temperature range to ensure complete esterification. google.com |
| 180 - 270 | Esterification with C6-C10 Alcohols | Temperature maintained at atmospheric pressure. google.com |
| 190 - 220 | Industrial Esterification | Maintained for optimal conversion. |
| 225 vs. 250 | PET Synthesis (for comparison) | Higher temperature significantly increases reaction kinetics, partly by improving TPA solubility. nih.gov |
Strategies for By-product Removal in Synthesis
The synthesis of this compound via the direct esterification of terephthalic acid and tert-butyl alcohol generates water as a primary by-product. The removal of this water is critical to drive the reaction equilibrium towards the formation of the desired diester, thereby maximizing the yield. A common and effective strategy employed for this purpose is the use of a fractionating column or a Dean-Stark apparatus.
In a typical laboratory or industrial setup, the reaction is conducted under reflux conditions. The water produced, along with the excess alcohol, vaporizes and enters the fractionating column. Due to the difference in boiling points, the water can be selectively removed from the reaction mixture. This continuous removal prevents the reverse reaction, the hydrolysis of the ester, from occurring. The efficiency of water removal is dependent on the design of the column, which can range from a few to as many as 35 stages. In some processes, an inert gas may be used to facilitate the removal of water, although a well-designed fractionation column can render this unnecessary. The completion of the reaction is often indicated by the cessation of water collection and the clarification of the reaction mixture, as the starting material, terephthalic acid, is largely insoluble.
Following the reaction, purification steps are necessary to remove any remaining by-products, unreacted starting materials, and the catalyst. The crude product is often subjected to washing with a basic solution, such as sodium hydroxide (B78521), to neutralize the acidic catalyst and remove any unreacted terephthalic acid. Subsequent water washes, filtration, and decolorization using adsorbents like activated carbon can be employed to achieve a high-purity final product.
Transesterification Pathways Involving Terephthalate Precursors
An alternative route to this compound is through the transesterification of other terephthalate esters, most commonly dimethyl terephthalate (DMT). This process involves reacting DMT with tert-butyl alcohol in the presence of a suitable catalyst. The reaction proceeds by substituting the methyl groups of DMT with tert-butyl groups, releasing methanol (B129727) as a by-product.
This pathway can be advantageous as DMT is a readily available commodity chemical used in the production of polyethylene terephthalate (PET). Furthermore, transesterification can sometimes be achieved under milder conditions than direct esterification of terephthalic acid. The reaction equilibrium is driven forward by the removal of the lower-boiling methanol.
Another significant transesterification pathway involves the chemical recycling of PET itself. Through a process of alcoholysis with tert-butyl alcohol, the polymer chain of PET can be broken down, and the ester linkages exchanged to form this compound and ethylene (B1197577) glycol. This approach aligns with green chemistry principles by utilizing waste plastic as a feedstock. The reaction is typically carried out at elevated temperatures, often between 160°C and 260°C, and requires a catalyst to proceed efficiently. google.com
Catalyst Selection for Transesterification of Terephthalate Esters
The success of transesterification reactions for producing this compound hinges on the appropriate selection of a catalyst. A wide variety of catalysts can be employed, with the choice depending on the specific terephthalate precursor and desired reaction conditions.
For the transesterification of dimethyl terephthalate (DMT) with an alcohol, organometallic compounds are frequently used. Titanium-based catalysts, such as titanium tetraalkoxides (e.g., titanium tetraisopropoxide or tetrabutyl titanate), are effective for this transformation. google.comresearchgate.net Tin-based catalysts, like stannous oxalate, are also preferred for their catalytic activity in the transesterification of terephthalate polyesters. google.com
In the context of producing other terephthalate diesters, which provides insight into potential catalysts for this compound, basic catalysts have shown significant activity. Heterogeneous basic catalysts, including calcined Al-Mg hydrotalcites and magnesium oxide, have been demonstrated to be active in the transesterification of DMT with ethylene glycol. researchgate.net The use of solid catalysts is advantageous as it simplifies the separation and recovery process. Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been explored for the depolymerization of PET via methanolysis, indicating their potential applicability in transesterification with other alcohols like tert-butyl alcohol. mdpi.com Deep eutectic solvents (DES), for instance, a mixture of choline (B1196258) chloride and zinc acetate, have also shown high catalytic activity in the alcoholysis of PET. mdpi.com
The selection of the catalyst influences not only the reaction rate but also the selectivity and purity of the final product. For industrial applications, the ability to recover and reuse the catalyst is a key consideration to enhance the economic and environmental viability of the process.
Comparative Analysis with Other Terephthalate Diester Syntheses
The synthesis of this compound shares fundamental principles with the production of other commercially important terephthalate diesters, such as di(2-ethylhexyl) terephthalate (DOTP) and di-n-butyl terephthalate (DBT). However, the specific reaction conditions and challenges can differ based on the alcohol used.
Comparison with Di-n-butyl terephthalate (DBT) Synthesis: The production of DBT from terephthalic acid (TPA) and n-butanol is a well-established process. google.com Like the synthesis of this compound, it involves direct esterification with the removal of water via a fractionating column at atmospheric pressure and temperatures between 110°C and 220°C. google.com A key difference lies in the reactivity and physical properties of the alcohol. N-butanol has a lower steric hindrance compared to tert-butanol, which can influence the reaction kinetics.
Comparison with Di(2-ethylhexyl) terephthalate (DOTP) Synthesis: DOTP is a major plasticizer produced on a large scale. google.com One common industrial route is the transesterification of dimethyl terephthalate (DMT) with 2-ethylhexanol, often catalyzed by titanium compounds. google.comgoogle.com Direct esterification of TPA with 2-ethylhexanol is also practiced, but it can be slower and prone to issues like foaming. google.com The reaction temperatures for DOTP synthesis are typically in the range of 170°C to 270°C. google.com Similar to this compound synthesis, the removal of the by-product (water or methanol) is crucial for high conversion. The choice between direct esterification and transesterification for these diesters often depends on factors like raw material cost, catalyst performance, and the ease of purification of the final product.
Below is a comparative table of synthetic parameters for different terephthalate diesters:
| Feature | This compound | Di-n-butyl terephthalate (DBT) | Di(2-ethylhexyl) terephthalate (DOTP) |
|---|---|---|---|
| Primary Alcohol | tert-Butyl alcohol | n-Butanol | 2-Ethylhexanol |
| Common Synthetic Route | Direct esterification of TPA | Direct esterification of TPA | Transesterification of DMT; Direct esterification of TPA |
| Typical Catalyst | Acid catalysts (e.g., sulfuric acid) | Strong acid catalysts, Titanates | Titanate catalysts (e.g., TIPT) |
| By-product | Water | Water | Methanol (from DMT) or Water (from TPA) |
| By-product Removal | Fractionating column | Fractionating column | Distillation / Fractionating column |
| Typical Reaction Temp. | 100°C - 220°C | 110°C - 220°C google.com | 170°C - 270°C google.com |
This table presents a generalized comparison based on available data.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental footprint. royalsocietypublishing.org For this compound, this involves developing more sustainable catalytic systems and minimizing waste generation throughout the manufacturing process.
Sustainable Catalysis for Terephthalate Production
The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace hazardous and inefficient catalysts with safer and more effective alternatives. royalsocietypublishing.org In the context of terephthalate production, this includes the use of heterogeneous catalysts, biocatalysts, and photocatalysts.
Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture and potentially reused, which minimizes waste and reduces production costs. mdpi.com For terephthalate synthesis, solid acid catalysts like sulfonated zeolites and basic catalysts such as mixed metal oxides (e.g., calcined hydrotalcites) are being explored. researchgate.netmdpi.com These solid catalysts can replace corrosive and difficult-to-handle homogeneous acid catalysts like sulfuric acid. mdpi.com
Biocatalysis, using enzymes such as lipases and esterases, offers a highly selective and environmentally benign route for ester synthesis and the depolymerization of polyesters like PET. newswise.com While the direct enzymatic synthesis of this compound is an area of ongoing research, the enzymatic hydrolysis of PET to its monomers (terephthalic acid and ethylene glycol) is well-documented. newswise.com These monomers can then serve as a sustainable feedstock for the synthesis of this compound.
Photocatalysis and electrocatalysis represent emerging sustainable technologies for the degradation of PET waste into valuable chemicals. chinesechemsoc.orgbohrium.com These methods are driven by light or renewable electricity and can operate under mild conditions, reducing the energy intensity of chemical recycling. chinesechemsoc.org The terephthalic acid obtained from these processes could be utilized in the green synthesis of this compound.
The following table summarizes various sustainable catalyst types and their potential application in the synthesis of terephthalates.
| Catalyst Type | Examples | Potential Application in Terephthalate Synthesis | Green Chemistry Benefits |
|---|---|---|---|
| Heterogeneous Acid Catalysts | Sulfonated Zeolites (e.g., H-ZSM-5) mdpi.com | Esterification of terephthalic acid | Reusable, reduced corrosion, high thermal stability. mdpi.com |
| Heterogeneous Basic Catalysts | Calcined Hydrotalcites (Al-Mg) researchgate.net | Transesterification of dimethyl terephthalate | Reusable, avoids corrosive liquid bases. researchgate.net |
| Biocatalysts (Enzymes) | PETase, Lipases, Esterases newswise.com | Depolymerization of PET to monomers for subsequent esterification | High selectivity, mild reaction conditions, biodegradable. newswise.com |
| Photocatalysts / Electrocatalysts | Titanium dioxide (TiO₂), AuPd alloys mdpi.comchinesechemsoc.org | Degradation of PET to terephthalic acid | Uses renewable energy (light/electricity), mild conditions. chinesechemsoc.org |
This table illustrates the application of sustainable catalysts in the broader context of terephthalate production, with relevance to this compound synthesis.
Waste Minimization in this compound Manufacturing
Waste minimization in the production of this compound is a critical aspect of green manufacturing, focusing on improving atom economy, reducing by-products, and enabling the recycling of materials. royalsocietypublishing.org
A key strategy for waste minimization is the adoption of highly efficient and recyclable catalysts. As discussed, moving from homogeneous catalysts that require neutralization and result in salt waste to heterogeneous catalysts that can be filtered off and reused significantly reduces the process waste stream. mdpi.com
Solvent use is another major contributor to chemical waste. Developing solvent-free reaction conditions or using greener solvents is a primary goal. royalsocietypublishing.org For instance, processes that use an excess of one reactant (like tert-butyl alcohol) to also act as the solvent can simplify the process, although recovery and recycling of the excess alcohol are necessary for the process to be truly green. The use of supercritical fluids like CO2 as a reaction medium is another advanced approach to eliminate the need for conventional organic solvents. royalsocietypublishing.org
Mechanistic Studies of Thermal Decomposition of this compound
The thermal decomposition of terephthalate polyesters, such as Poly(butylene terephthalate) (PBT), is understood to proceed through multiple pathways, including both heterolytic and homolytic (radical) mechanisms. At elevated temperatures, radical degradation pathways become significant. researchgate.net The bulky tert-butyl groups in this compound influence its decomposition, which is critical in processes like polymerization where it can act as an initiator.
Radical Generation and Initiation Pathways
The thermal degradation of this compound is initiated by the cleavage of its chemical bonds to form free radicals. The process likely involves the homolytic cleavage of the ester's C-O bond, which is relatively weak. This initial step generates a tert-butoxy (B1229062) radical and a benzoyl-type radical.
Studies on analogous compounds like Poly(butylene terephthalate) (PBT) have identified the formation of radicals through processes like hydrogen abstraction from the alkyl part of the ester, followed by β-scission of the ester linkages. researchgate.net For this compound, the bulky tert-butyl groups provide steric shielding, which contributes to its stability compared to other esters; however, upon heating, they can decompose to generate free radicals that initiate further reactions. behinpolymerco.com This property is harnessed in polymerization, where the controlled release of radicals can start the polymer chain formation. behinpolymerco.com
Analysis of Primary Decomposition Products
The primary products formed during the thermal decomposition of this compound are a result of the subsequent reactions of the initially formed radicals. At lower pyrolysis temperatures (< 300 °C), the decomposition of related terephthalate polyesters is dominated by an ionic mechanism. researchgate.net However, at higher temperatures, radical pathways lead to a different set of products. researchgate.net
For this compound, the decomposition is expected to yield volatile by-products. The initially formed tert-butoxy radical can undergo further reactions to form more stable molecules. The process results in the formation of compounds with carboxylic and vinyl end groups. researchgate.net Studies on the pyrolysis of Poly(ethylene terephthalate) (PET), a closely related polymer, show the formation of benzoic acid and its derivatives as primary products from the β-scission of carboxylic groups. doi.org
The following table summarizes the likely primary products from the thermal decomposition of this compound based on thermogravimetric analysis (TGA) data from analogous processes.
| Decomposition Stage | Temperature Range (°C) | Primary Products |
|---|---|---|
| 1 | ~200–300 | tert-Butanol, Isobutylene, Carbon Dioxide |
| 2 | >300 | Terephthalic acid, Benzoic acid, various ethers and hydrocarbons |
Table based on decomposition patterns of analogous terephthalate esters. researchgate.netdoi.org
Temperature Dependence of Decomposition Kinetics
The kinetics of thermal decomposition are highly dependent on temperature. For related polymers like PET, an increase in the heating rate leads to higher temperatures for the onset of thermal decomposition as well as for the peak and final decomposition stages. jeeng.net The degradation of PBT, a similar polyester (B1180765), has been shown to begin at temperatures as low as 110 °C with the formation of radical intermediates, followed by main chain decomposition at higher temperatures. researchgate.net The activation energy for the thermal degradation of PET has been reported to be in the range of 196–236 kJ/mol, depending on the specific conditions and model used. jeeng.net The rate of decomposition increases with temperature, following Arrhenius-type behavior where the rate constant is exponentially dependent on the inverse of the temperature.
Hydrolytic Degradation Mechanisms of this compound
Hydrolysis of this compound involves the cleavage of its ester bonds by water, a reaction that can be catalyzed by either acids or bases. ucoz.com This process regenerates the parent carboxylic acid and alcohol, namely terephthalic acid and tert-butanol. The mechanism of hydrolysis is significantly influenced by the pH of the environment. mdpi.com
Cleavage of Ester Bonds Under Acidic Conditions
Under acidic conditions, the hydrolysis of tert-butyl esters, including this compound, typically proceeds through a unimolecular mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). ucoz.comcdnsciencepub.com This pathway is favored due to the stability of the tertiary carbocation (tert-butyl cation) that is formed as an intermediate.
The mechanism involves two key steps:
Protonation: The ether oxygen of the ester group is protonated by the acid catalyst.
Unimolecular Cleavage: The protonated ester undergoes cleavage of the alkyl-oxygen bond, forming a stable tert-butyl carbocation and terephthalic acid. The tert-butyl carbocation then reacts with water to form tert-butanol.
This AAL1 mechanism is distinct from the more common AAC2 mechanism seen in the hydrolysis of esters with primary or secondary alcohols, which involves a bimolecular nucleophilic attack by water on the protonated carbonyl carbon. ucoz.com The stability of the tert-butyl cation makes the AAL1 pathway kinetically favorable for this compound. cdnsciencepub.comresearchgate.net
Cleavage of Ester Bonds Under Alkaline Conditions
In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound follows a bimolecular nucleophilic acyl substitution mechanism, denoted as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). This is the most common mechanism for the basic hydrolysis of esters. ucoz.com
The steps of the BAC2 mechanism are as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the tert-butoxide anion (t-BuO⁻) as the leaving group.
Proton Transfer: The tert-butoxide anion is a strong base and rapidly abstracts a proton from the newly formed terephthalic acid (or from the solvent) to form tert-butanol. The carboxylic acid is deprotonated to form the terephthalate salt. An acidification step is required in the workup to recover the neutral terephthalic acid. nii.ac.jpgoogle.com
Ester bonds are generally more susceptible to cleavage under alkaline conditions compared to acidic conditions. researchgate.net
| Condition | Catalyst | General Mechanism | Primary Products |
|---|---|---|---|
| Acidic | H⁺ (e.g., H₂SO₄) | AAL1 (Unimolecular) | Terephthalic acid, tert-Butanol |
| Alkaline | OH⁻ (e.g., NaOH) | BAC2 (Bimolecular) | Disodium terephthalate, tert-Butanol |
Table summarizing hydrolytic degradation pathways. ucoz.comcdnsciencepub.comnii.ac.jp
Formation of Terephthalic Acid and tert-Butanol
This compound can be converted back to its constituent precursors, terephthalic acid and tert-butanol, through hydrolysis. This cleavage of the ester bonds is typically achieved under either acidic or alkaline conditions. The reaction is significant for processes involving the recycling or further modification of polymer precursors.
Under acidic catalysis, using an agent such as sulfuric acid (H₂SO₄), the reaction proceeds efficiently at elevated temperatures. For instance, with a 0.5% w/w concentration of H₂SO₄ at 80°C, a conversion rate of 92% can be achieved within 4 hours. Alternatively, alkaline hydrolysis, using a base like sodium hydroxide (NaOH), can also be employed. A 15% aqueous solution of NaOH at 60°C can yield an 88% conversion in 3 hours. The efficiency of the hydrolysis is dependent on factors like catalyst concentration and reaction temperature.
| Condition | Catalyst | Temperature | Reaction Time | Conversion Rate | Major Products |
|---|---|---|---|---|---|
| Acidic | H₂SO₄ (0.5% w/w) | 80°C | 4 hours | 92% | Terephthalic acid, tert-butanol |
| Alkaline | NaOH (15% aqueous) | 60°C | 3 hours | 88% | Terephthalic acid, tert-butanol |
Oxidative Degradation Mechanisms of this compound
The oxidative degradation of this compound involves reactions that can alter its chemical structure, particularly when exposed to oxidizing agents or conditions like UV light and heat. These processes often proceed via free-radical chain reactions. mdpi.comwikipedia.org The general mechanism for the oxidation of polymers often involves an autoxidation process that is autocatalytic, generating an increasing number of radicals and reactive oxygen species. wikipedia.orgrsc.org These reactions can lead to the breaking of polymer chains, a process known as chain scission. wikipedia.org For instance, this compound can be oxidized to form peroxides, which can act as radical initiators in other reactions, such as polymerization. Using oxygen gas in a solvent like toluene (B28343) at 70°C can produce peroxides derived from the compound.
Photo-Oxidative Degradation Routes
Photo-oxidation is a degradation process initiated by the combined action of light and oxygen. wikipedia.org For aromatic esters like this compound, this process can be complex, involving reactions at both the aromatic core and the aliphatic ester groups. wikipedia.org The process begins with the formation of free radicals on the molecule, which then react with oxygen in a chain reaction. wikipedia.org The absorption of UV energy can excite the terephthalic acid portion of the molecule, potentially leading to Norrish-type reactions, which are photochemical reactions that involve the cleavage of carbonyl compounds. wikipedia.orgcanada.ca
The general photo-oxidation mechanism involves several stages:
Initiation : Formation of free radicals through the absorption of light, often facilitated by chromophoric impurities. canada.caiupac.org
Propagation : The initial radicals react with oxygen to form peroxy radicals. These peroxy radicals can then abstract a hydrogen atom from another molecule, forming a hydroperoxide and a new free radical, thus propagating the chain reaction. rsc.org
Chain Scission : The intermediate products, particularly hydroperoxides, can decompose (often accelerated by light or heat) into highly reactive alkoxy and hydroxy radicals. iupac.org These radicals can induce the cleavage of the polymer backbone, leading to a reduction in molecular weight. wikipedia.org
In related polyesters like Poly(ethylene terephthalate) (PET), the photo-oxidation of the terephthalic acid core can result in its stepwise oxidation to form products like 2,5-dihydroxyterephthalic acid. wikipedia.org The degradation at aliphatic sites is similar to that seen in other polymers, with hydroperoxide formation leading to eventual beta-scission of the polymer chain. wikipedia.org
Characterization of Peroxide and Carbonyl Intermediates
During the oxidative degradation of polymers, hydroperoxides and carbonyl groups are key intermediate species. canada.ca The formation of hydroperoxides is a critical step in the autooxidation cycle. rsc.org These hydroperoxides are often unstable and can decompose, initiating further degradation reactions. iupac.org The decomposition of hydroperoxide intermediates can lead to the formation of various oxidized products. researchgate.net
In the oxidation of this compound, peroxide intermediates can be formed. For example, reaction with 30% aqueous hydrogen peroxide in acetic acid at 50°C can yield terephthalic acid peroxide. The presence of hydroperoxide, peroxide, and carbonyl groups can be detected using spectroscopic techniques such as Infrared (IR) spectroscopy. rsc.orgspecialchem.com The carbonyl group, in particular, has a strong characteristic absorption band in IR spectra, and its increase is often used to measure the extent of oxidation in polymers. rsc.org
Substitution Reactions Involving tert-Butyl Groups of this compound
The tert-butyl groups attached to the terephthalate ester are susceptible to replacement under certain reaction conditions. These groups, while providing steric bulk that can enhance stability against hydrolysis, can be targeted in substitution reactions. vulcanchem.com
Nucleophilic Conditions for tert-Butyl Group Replacement
The replacement of the tert-butyl groups in this compound can be achieved under nucleophilic conditions. This type of reaction involves a nucleophile attacking the electrophilic carbon atom of the ester's carbonyl group. While the tert-butyl group itself is not directly replaced in a classic SN2 reaction, the entire tert-butoxycarbonyl group can be substituted. This is seen in the hydrolysis reaction where a hydroxide ion (a nucleophile) attacks the carbonyl carbon, leading to the eventual cleavage of the ester bond and departure of the tert-butoxide ion.
In a broader context of organic synthesis, tert-butyl groups can be replaced to modify molecular structures. For example, in medicinal chemistry, tert-butyl groups are sometimes replaced with other groups like trifluoromethylcyclopropyl to improve metabolic stability, demonstrating that the substitution of this bulky group is a known synthetic strategy. nih.gov The mechanism of action for replacing a tert-butoxycarbonyl group involves a nucleophilic substitution reaction where this group acts as a leaving group.
Ester Exchange Reactions of this compound
This compound can undergo ester exchange, or transesterification, reactions. This process involves reacting the ester with an alcohol to exchange the alkoxy group, in this case, exchanging the tert-butanol with a different alcohol. This reaction is a common method for synthesizing modified terephthalates.
The transesterification of terephthalate esters is a well-established industrial process. For example, dimethyl terephthalate is often transesterified with alcohols like 1,4-butanediol (B3395766) or ethylene glycol in the presence of catalysts to produce polymer precursors. tandfonline.comresearchgate.net Catalysts for these reactions are often metal-based, with titanium compounds like titanium isopropoxide being effective. tandfonline.com The reaction conditions, including temperature, catalyst concentration, and the ratio of reactants, significantly influence the reaction rate and the formation of any side products. tandfonline.com For instance, in the transesterification of dimethyl terephthalate with 1,4-butanediol, increasing the temperature and the alcohol-to-ester ratio led to a higher rate of reaction. tandfonline.com Similar principles would apply to the transesterification of this compound.
Di Tert Butyl Terephthalate As a Building Block in Polymer Science
Monomer and Comonomer Applications in Polyester (B1180765) Synthesis
Di-tert-butyl terephthalate (B1205515) is a valuable building block in the creation of polyesters, a class of polymers widely used in packaging, textiles, and engineering plastics. Its incorporation into the polymer chain can be achieved through polymerization, where it acts as a monomer, or by copolymerization with other monomers to tailor the final properties of the material.
The introduction of such comonomers can also lead to a decrease in the melting point of the resulting copolyester. mdpi.com This is a common phenomenon in copolymerization, where the disruption of the regular polymer chain structure by the comonomer units leads to less perfect and smaller crystalline domains.
Poly(butylene terephthalate) (PBT) is another important engineering thermoplastic known for its excellent mechanical and thermal properties. ugent.beresearchgate.net The synthesis of PBT and its derivatives often involves a two-step process of transesterification and polycondensation. expresspolymlett.compageplace.de While the direct use of di-tert-butyl terephthalate as a primary monomer for PBT synthesis is less common than using dimethyl terephthalate (DMT) or terephthalic acid (TPA), its derivatives and related compounds play a role in creating modified PBT materials. researchgate.netexpresspolymlett.com
For example, the synthesis of PBT-based copolyesters can involve the use of various diols and dicarboxylic acids to achieve specific properties. pageplace.de The bulky nature of the tert-butyl groups in this compound can be leveraged to create PBT derivatives with altered flexibility and crystallinity. The steric hindrance provided by these groups can disrupt the regular packing of the polymer chains, leading to a reduction in crystallinity and potentially enhanced flexibility.
Thermoplastic copolyesters (TPCs) are a versatile class of materials that combine the desirable properties of both crystalline and amorphous polymers. epo.org These materials are often block copolymers consisting of "hard" crystalline segments and "soft" amorphous segments. bohrium.comnih.gov The incorporation of monomers like this compound can significantly influence the properties of these copolyesters.
The incorporation of this compound into polyester chains can enhance their thermal stability and mechanical strength. The bulky tert-butyl groups can increase the rigidity of the polymer backbone, leading to a higher glass transition temperature (Tg) and improved heat resistance. Research on related compounds, such as those used in the synthesis of heat-resistant ABS resins, demonstrates that the introduction of bulky monomers can significantly improve the thermal and mechanical properties of the resulting polymer blends. researchgate.net
The thermal degradation of PBT, a related polyester, occurs at processing temperatures, and the presence of butylene units influences this degradation. researchgate.net The introduction of bulky groups from monomers like this compound could potentially alter these degradation pathways, leading to improved stability at high temperatures.
The crystallization behavior of polyesters is a critical factor determining their mechanical properties and transparency. The incorporation of comonomers is a well-established method to control this behavior. mdpi.comresearchgate.net The bulky tert-butyl groups of this compound can act as a disrupting element in the polymer chain, hindering the regular packing required for crystallization. This can lead to a lower degree of crystallinity and a slower crystallization rate. nih.gov
However, as seen in PET systems, small amounts of bulky comonomers can sometimes act as nucleating agents, accelerating crystallization. mdpi.com Therefore, the effect of this compound on crystallization is concentration-dependent. By carefully controlling the amount of this comonomer, it is possible to tailor the crystallization behavior of terephthalate copolymers to achieve a desired balance of properties, from highly crystalline materials to amorphous, transparent ones. google.com
| Property | Influence of this compound Incorporation | Governing Factor | Reference |
| Thermal Stability | Enhanced | Increased rigidity of the polymer backbone due to bulky tert-butyl groups. | |
| Mechanical Strength | Enhanced | Increased rigidity and potential for improved intermolecular interactions. | |
| Crystallinity | Can be decreased or increased | Decreased due to disruption of chain packing; increased at low concentrations due to nucleation effects. | mdpi.com |
| Crystallization Rate | Can be decreased or increased | Decreased due to steric hindrance; increased at low concentrations due to nucleation. | mdpi.comnih.gov |
| Melting Point | Generally decreased | Disruption of crystalline regularity by comonomer units. | mdpi.com |
Development of Thermoplastic Copolyesters (TPCs)
Role in Acrylonitrile-Butadiene-Styrene (ABS) Copolymerization
Acrylonitrile-Butadiene-Styrene (ABS) is a widely used thermoplastic polymer known for its toughness and impact resistance. researchgate.net Research indicates that this compound and its derivatives can play a significant role in the polymerization of ABS copolymers. It can act as a comonomer, being incorporated into the polymer structure.
The incorporation of this compound can contribute to improved impact resistance and durability of the resulting ABS polymer. Furthermore, related compounds, such as di-tert-butyl diperoxyterephthalate, can be used as initiators in the free radical copolymerization process for synthesizing heat-resistant modifiers for ABS resins. researchgate.net The thermal decomposition of such peroxides generates free radicals that initiate the polymerization of the monomers. ontosight.ai
While the direct role of this compound as a comonomer in ABS is noted, more specific research details on the mechanism and the precise impact on properties were not available in the provided search results. However, the use of its derivatives as initiators and the general statement of its role in improving ABS properties highlight its relevance in this area of polymer science.
Enhancement of Mechanical Properties in ABS Formulations
Acrylonitrile-Butadiene-Styrene (ABS) is a widely used thermoplastic polymer known for its good mechanical properties and surface finish. However, it can exhibit limitations in terms of toughness and impact resistance. Research has demonstrated that the incorporation of this compound into ABS formulations can lead to a significant improvement in the mechanical characteristics of the resulting copolymers. When used as a comonomer, it contributes to enhanced thermal stability and durability in the final polymer. vulcanchem.com This modification is crucial for applications demanding higher performance and longevity from ABS materials.
Optimization of Toughness and Rigidity Balance in Copolymers
A central challenge in polymer design is achieving an optimal balance between toughness and rigidity. The inclusion of this compound in copolymer structures provides a strategic approach to addressing this challenge. researchgate.net The compound's two bulky tert-butyl groups introduce significant steric hindrance along the polymer backbone. This molecular architecture disrupts close chain packing, which in turn influences the material's macroscopic properties. Studies have shown that by varying the concentration of this compound, it is possible to systematically adjust and optimize the toughness-to-rigidity ratio in copolymers like ABS, allowing for the tailoring of materials to specific performance requirements.
This compound as a Radical Initiator in Polymerization Processes
While this compound is primarily utilized as a stable monomer or comonomer in polymerization, it is important to distinguish its role from that of a true radical initiator. Radical initiators are compounds that decompose under heat or light to produce free radicals, which start the polymerization chain reaction. organic-chemistry.orgatamankimya.com This function is characteristic of molecules containing a weak covalent bond, such as the peroxide (-O-O-) bond found in Di-tert-butyl peroxide (DTBP). organic-chemistry.orgwikipedia.org this compound, lacking this peroxide group, does not typically function as a radical initiator itself; instead, it is the stable building block that is incorporated into the polymer chain.
Initiation of Radical Polymerization for Diverse Monomers
Radical polymerization is a versatile process initiated by compounds that can generate free radicals. organic-chemistry.org Organic peroxides like Di-tert-butyl peroxide are effective initiators due to the homolytic cleavage of their weak O-O bond at elevated temperatures (above 100°C). atamankimya.comwikipedia.org These initiators are compatible with a wide array of monomers, including styrene (B11656) and various acrylates, making them suitable for producing a range of thermoplastics and resins. atamankimya.comontosight.ai The choice of initiator is critical for controlling the reaction and the properties of the final polymer. rsc.org
Facilitation of Complex Polymer Structure Formation
The use of radical initiators is fundamental to creating polymers with complex architectures. vulcanchem.com The controlled generation of free radicals allows for the synthesis of copolymers with specific sequences and properties. While this compound itself is the monomeric unit, its presence in the reaction mixture, polymerized through the action of a separate initiator, allows for the creation of these sophisticated structures. This process enables the development of materials with tailored thermal and mechanical properties.
Application in Specialty Polymers and Advanced Materials
The unique structure of this compound makes it a valuable component in the synthesis of specialty polymers and advanced materials. bldpharm.com Its incorporation can impart specific desirable properties, such as enhanced thermal stability and modified mechanical response, making it a key building block for high-performance applications.
Design of Low Dielectric Constant Materials for Electronic Applications
Interactive Data Tables
Table 1: Effects of this compound in Polymer Formulations
| Property Affected | Effect of Incorporation | Mechanism | Application Area |
|---|---|---|---|
| Mechanical Strength | Enhancement | Acts as a comonomer, improving copolymer structure. | ABS Formulations |
| Toughness & Rigidity | Optimization of Balance | Bulky tert-butyl groups introduce steric hindrance, affecting chain packing. | Copolymers |
| Thermal Stability | Enhancement | Stable aromatic and ester structure contributes to the polymer backbone. | High-Performance Polymers |
Table 2: Functional Comparison of Related Di-tert-butyl Compounds
| Compound | Chemical Formula | Primary Role in Polymerization | Key Structural Feature |
|---|---|---|---|
| This compound | C₁₆H₂₂O₄ | Monomer / Building Block | Stable terephthalate core with bulky tert-butyl ester groups. |
Scientific Data on the Degradation and Environmental Fate of this compound Remains Limited
General chemical principles suggest that this compound, as an ester, would be susceptible to hydrolysis under both acidic and alkaline conditions, yielding terephthalic acid and tert-butanol (B103910). The bulky tert-butyl groups are known to influence the rate of such reactions due to steric hindrance, a factor that would be crucial in determining its environmental persistence. However, specific kinetic models and experimentally determined environmental half-life predictions for this compound are not documented in the available literature.
Similarly, while the enzymatic and microbial biodegradation of terephthalate and its derivatives is a broad area of study, research has primarily focused on the breakdown of PET and its immediate precursors. There is no specific information available concerning the application of analytical methodologies like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification of this compound degradation products, nor are there studies on its degradation by specific microorganisms or esterase mimics.
The absence of dedicated research on this compound means that a detailed and scientifically accurate article adhering to the specific subsections requested cannot be generated at this time. The available information is largely confined to its mention in broader chemical patents and supplier-provided technical data sheets, which lack the in-depth analysis required for the requested scientific article.
Degradation and Environmental Fate of Di Tert Butyl Terephthalate and Its Polymeric Derivatives
Enzymatic and Microbial Biodegradation of Terephthalate (B1205515) Derivatives
Characterization of Bifurcated Metabolic Pathways for Terephthalic Acid
The microbial degradation of terephthalic acid (TPA), a primary monomer of polyethylene (B3416737) terephthalate (PET), is a critical area of research for developing bioremediation strategies for plastic waste. A key metabolic route for TPA in various bacteria involves its conversion through a bifurcated pathway that ultimately funnels intermediates into central metabolism. mdpi.comnih.govresearchgate.net
One well-characterized pathway begins with the conversion of TPA to protocatechuic acid (PCA). researchgate.netnih.gov This initial step is typically catalyzed by a dioxygenase enzyme system. mdpi.comresearchgate.net Following the formation of PCA, the metabolic route proceeds via the β-ketoadipate pathway, a common pathway for the degradation of aromatic compounds. nih.gov Key enzymatic steps in this pathway include the action of protocatechuate 3,4-dioxygenase, which cleaves the aromatic ring of PCA. nih.gov
Another significant metabolic route for TPA degradation is the benzoate (B1203000) degradation pathway. mdpi.comscilit.com In this pathway, TPA is metabolized to intermediates that are common to the catabolism of benzoate. mdpi.com For instance, a bacterial consortium dominated by Paraburkholderia fungorum has been shown to utilize TPA as its sole carbon source by activating the benzoate degradation pathway. mdpi.comscilit.com Metabolite analysis of this consortium revealed the secretion of commercially valuable compounds such as catechol and cis,cis-muconic acid, indicating the potential for upcycling plastic-derived waste into valuable chemicals. mdpi.comscilit.commdpi.com
The table below summarizes the key enzymes and intermediates involved in the characterized metabolic pathways for terephthalic acid degradation.
| Pathway | Key Enzyme(s) | Key Intermediate(s) | Final Product(s) leading to Central Metabolism |
| Protocatechuate Pathway | Terephthalate Dioxygenase, Protocatechuate 3,4-dioxygenase | Protocatechuic Acid (PCA) | Succinyl-CoA, Acetyl-CoA |
| Benzoate Degradation Pathway | Terephthalate-1,2-dioxygenase | Catechol, cis,cis-Muconic acid | Succinyl-CoA |
Sustainable Degradation Strategies for Terephthalate-Based Polymers
The development of sustainable methods for the degradation and recycling of terephthalate-based polymers, such as PET, is essential for mitigating plastic pollution and advancing a circular economy. Research has focused on environmentally friendly chemical recycling and upcycling strategies, as well as understanding the degradation products in recycled materials.
Neutral Hydrolysis for Chemical Recycling and Upcycling
Neutral hydrolysis is a promising method for the chemical recycling of PET, offering an environmentally benign alternative to acid or alkaline hydrolysis. researchgate.netacs.org This process uses water at elevated temperatures and pressures to depolymerize PET back into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). acs.orgacs.orgresearchgate.net
The efficiency of neutral hydrolysis is influenced by several factors, including temperature, pressure, and reaction time. Studies have shown that high yields of TPA can be achieved under various conditions. For example, complete depolymerization of PET has been reported at 205°C with a reaction time of 6 hours. researchgate.net Other research has demonstrated that rapid heating can lead to high TPA yields in as little as one minute. acs.org The highest TPA yields are often observed when molten PET is hydrolyzed in saturated liquid water. acs.orgacs.org
The table below presents a summary of reaction conditions and outcomes for the neutral hydrolysis of PET from various studies.
| Temperature (°C) | Pressure (MPa) | Reaction Time | TPA Yield (%) | Reference |
| 205 | Autogenous (1.37) | 6 hours | 99 | researchgate.net |
| 190-400 | 1-35 | 30 minutes (isothermal) | High | acs.org |
| 200 | Not specified | 60 minutes | 95.6 | rsc.org |
Neutral hydrolysis not only allows for the recovery of monomers for the production of virgin-quality PET but also opens up opportunities for upcycling. The recovered TPA can be used as a feedstock for the synthesis of other valuable chemicals and materials, such as metal-organic frameworks (MOFs). rsc.org
Investigation of Degradation Products in Recycled Polymeric Materials
The mechanical recycling of PET can lead to the formation of various degradation products and the concentration of impurities, which can affect the quality and safety of the recycled material. mdpi.comrsc.org Thermal degradation during reprocessing can cause chain scission of the polymer, leading to a decrease in molecular weight and the formation of undesirable byproducts. mdpi.comrsc.org
Common degradation products found in recycled PET include acetaldehyde (B116499) and benzene (B151609). researchgate.net Acetaldehyde can form due to the thermal degradation of the polymer, and its presence is a concern for food and beverage packaging applications due to its potential to migrate into the contents. researchgate.netwikipedia.org The presence of impurities, such as residual catalysts (e.g., antimony) from the original manufacturing process, can also influence the degradation process and the formation of byproducts. mdpi.comnih.gov
The table below lists some of the common degradation products and impurities found in recycled PET.
| Degradation Product/Impurity | Source of Formation/Presence | Potential Impact on Recycled Material |
| Acetaldehyde | Thermal degradation of PET during processing | Can migrate into food and beverages, affecting taste and odor |
| Benzene | Contamination from original packaging or degradation of additives | Potential health concerns |
| Metal Catalysts (e.g., Antimony) | Residuals from the polymerization process | Can catalyze further degradation and discoloration |
| Colorants and Additives | From the original plastic products | Can cause discoloration (e.g., yellowing) of the recycled polymer |
The presence of these degradation products and impurities highlights the importance of purification steps in the chemical recycling of PET to ensure the quality and safety of the resulting monomers and new polymers. agro-chemistry.com
Computational Chemistry and Modeling Studies of Di Tert Butyl Terephthalate
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are fundamental to elucidating the intricate details of chemical reactions at the electronic level. These methods are particularly valuable for studying the reaction mechanisms involved in the synthesis and transformation of Di-tert-butyl terephthalate (B1205515), such as esterification and hydrolysis. By calculating the energies of reactants, transition states, and products, chemists can map out the most favorable reaction pathways.
A pertinent example of a relevant reaction is the esterification of terephthalic acid with tert-butyl alcohol. researchgate.net Another related process is the transesterification of dimethyl terephthalate with alcohols, which can be studied to understand the formation of Di-tert-butyl terephthalate. researchgate.netscispace.com The hydrolysis of tert-butyl esters is another area where quantum chemical calculations can provide mechanistic insights. researchgate.netresearchgate.netnih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying complex molecules like this compound. DFT calculations can predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic structures, which are crucial for understanding reaction mechanisms.
In the context of this compound, DFT can be applied to investigate the acid-catalyzed esterification of terephthalic acid with tert-butanol (B103910). These calculations can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent dehydration steps. Similarly, DFT can elucidate the mechanism of transesterification reactions by modeling the formation of tetrahedral intermediates and the energies of the associated transition states.
The thermal decomposition of this compound is another process that can be effectively studied using DFT. By calculating the bond dissociation energies and the energy barriers for various decomposition pathways, researchers can predict the primary decomposition products and the reaction kinetics. nih.govnih.govdntb.gov.ua This information is vital for understanding the thermal stability of the compound and its potential degradation mechanisms.
Below is a table summarizing typical parameters that can be obtained from DFT calculations for a molecule like this compound:
| Property Calculated with DFT | Significance for this compound |
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. |
| Vibrational Frequencies | Predicts the infrared spectrum and confirms the nature of stationary points. |
| Electronic Energy | Determines the relative stability of isomers and reaction intermediates. |
| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity of the molecule. |
| Atomic Charges | Helps to identify electrophilic and nucleophilic sites within the molecule. |
Reaction Pathway Analysis and Transition State Modeling
Understanding the complete reaction pathway is crucial for controlling chemical reactions and optimizing yields. Computational methods allow for the detailed analysis of potential energy surfaces, identifying the lowest energy paths from reactants to products. Transition state modeling is a key component of this analysis, as the transition state structure and its energy determine the reaction rate.
For the synthesis of this compound, reaction pathway analysis can compare different catalytic mechanisms, for instance, in the transesterification of dimethyl terephthalate. By modeling the reaction with different catalysts, it is possible to identify the most efficient catalytic cycle. researchgate.netscispace.com
The thermal decomposition of this compound likely proceeds through a concerted mechanism involving a cyclic transition state, which is a common pathway for the pyrolysis of tert-butyl esters. nih.govelsevierpure.com Computational modeling can precisely map this pathway, calculating the geometry and energy of the transition state and confirming the mechanism.
The following table outlines the key steps in a typical computational reaction pathway analysis:
| Step | Description |
| Reactant and Product Optimization | The geometries of the starting materials and final products are optimized to their lowest energy states. |
| Transition State Search | Various algorithms are used to locate the saddle point on the potential energy surface connecting reactants and products. |
| Frequency Calculation | Confirms the nature of the optimized structures (minimum or transition state) and provides zero-point vibrational energies. |
| Intrinsic Reaction Coordinate (IRC) Calculation | Traces the minimum energy path from the transition state down to the reactants and products, verifying the connection. |
Simulation of Substituent Effects on Reactivity and Polymer Properties
The tert-butyl groups in this compound are substituents on the terephthalate core, and they significantly influence the molecule's reactivity and the properties of any resulting polymers. Computational studies can systematically investigate these substituent effects. researchgate.netajpchem.orgnih.govnih.govlumenlearning.com
The bulky tert-butyl groups exert a significant steric hindrance around the ester functionalities. This steric effect can be quantified computationally by calculating the energy barriers for reactions such as hydrolysis or transesterification and comparing them to less sterically hindered terephthalates. Electronically, the tert-butyl groups are weakly electron-donating, which can slightly influence the reactivity of the aromatic ring in electrophilic substitution reactions.
In the context of polymerization, the presence of the tert-butyl groups would drastically affect the properties of a corresponding polyester (B1180765). Simulations can predict how these bulky groups disrupt polymer chain packing, leading to a lower degree of crystallinity, lower melting point, and potentially increased solubility in organic solvents compared to polyethylene (B3416737) terephthalate (PET).
The table below summarizes the predicted effects of the tert-butyl substituents on the properties of a hypothetical poly(this compound):
| Property | Effect of tert-Butyl Groups | Computational Method for Prediction |
| Crystallinity | Decreased due to steric hindrance preventing close chain packing. | Molecular Dynamics (MD) simulations |
| Melting Point (Tm) | Lowered as a result of reduced crystallinity. | MD simulations with thermal ramping |
| Glass Transition Temperature (Tg) | Potentially altered due to changes in chain mobility. | MD simulations with cooling protocols |
| Solubility | Increased in organic solvents due to weaker intermolecular forces. | Calculation of solvation free energy |
Molecular Dynamics Simulations for Polymerization and Degradation Processes
MD simulations could model the step-growth polymerization of this compound with a suitable diol. Such simulations would provide insights into the chain growth dynamics, the evolution of molecular weight distribution, and the final polymer morphology. The simulations would explicitly show how the bulky tert-butyl groups affect the polymer chain's conformation and mobility.
For degradation studies, reactive MD simulations can be employed to model the hydrolysis or thermal degradation of a poly(this compound) chain. nih.gov These simulations can track the breaking of ester bonds over time and identify the initial degradation products. This would be particularly useful for understanding the long-term stability of materials derived from this monomer.
Design of Novel this compound Derivatives through Computational Approaches
Computational chemistry is not only for understanding existing molecules but also for designing new ones with desired properties. nih.govacs.orgnih.govnaiss.seresearchgate.net By starting with the this compound scaffold, computational methods can be used to predict the properties of a vast array of virtual derivatives.
For example, researchers could computationally screen a library of this compound derivatives with different functional groups attached to the aromatic ring. DFT calculations could predict how these functional groups would alter the electronic properties, such as the HOMO-LUMO gap, which is relevant for applications in organic electronics.
Furthermore, computational design can be used to develop new catalysts for the synthesis or modification of this compound. nih.govnih.gov By modeling the interaction of different catalyst candidates with the substrate, it is possible to identify catalysts that could lead to more efficient or selective reactions. This in silico screening can significantly reduce the experimental effort required to discover new and improved chemical processes.
The following table presents a hypothetical workflow for the computational design of a novel this compound derivative for a specific application:
| Step | Description |
| 1. Define Target Property | Identify the desired property, for example, a smaller HOMO-LUMO gap for better electronic conductivity. |
| 2. Generate Virtual Library | Create a library of this compound derivatives with various electron-donating and electron-withdrawing functional groups. |
| 3. High-Throughput Screening | Use rapid, lower-level computational methods to predict the target property for all derivatives in the library. |
| 4. Refined Calculations | Select the most promising candidates from the screening and perform higher-level DFT calculations for more accurate property prediction. |
| 5. Propose Synthetic Route | For the top candidate(s), computationally explore potential synthetic pathways to guide experimental efforts. |
Advanced Characterization Techniques in Di Tert Butyl Terephthalate Research
Spectroscopic Analysis in Di-tert-butyl Terephthalate (B1205515) Studies
Spectroscopic techniques are fundamental in the molecular-level investigation of Di-tert-butyl terephthalate, providing critical insights into its structure and electronic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, confirming the identity and purity of the synthesized compound.
For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The four protons on the benzene (B151609) ring are chemically equivalent, and the eighteen protons of the two tert-butyl groups are also equivalent. This would result in two distinct signals:
A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the four protons of the benzene ring.
A singlet in the aliphatic region (typically δ 1.5-1.6 ppm) corresponding to the eighteen protons of the two tert-butyl groups.
The ¹³C NMR spectrum provides further structural confirmation by detecting the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the ester group, the aromatic carbons (both those bonded to the carboxylate groups and those bonded to hydrogen), and the carbons of the tert-butyl groups (both the quaternary carbon and the methyl carbons).
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | ~8.1 | Singlet, 4H (Aromatic protons) |
| ¹H | ~1.6 | Singlet, 18H (tert-butyl protons) |
| ¹³C | ~165 | Carbonyl carbon (C=O) |
| ¹³C | ~134 | Aromatic carbon (ipso to C=O) |
| ¹³C | ~129 | Aromatic carbon (C-H) |
| ¹³C | ~82 | Quaternary carbon (O-C(CH₃)₃) |
| ¹³C | ~28 | Methyl carbons (-CH₃) |
Note: These are predicted values based on the known structure; actual experimental values may vary slightly.
Infrared (IR) spectroscopy is a vital technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum. This spectrum serves as a molecular "fingerprint," allowing for the verification of the compound's synthesis and the presence of key structural features.
The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic ester. The most prominent peaks include:
C=O Stretch: A strong, sharp absorption band typically found in the range of 1715-1730 cm⁻¹, indicative of the ester carbonyl group.
C-O Stretch: Strong bands in the 1100-1300 cm⁻¹ region, corresponding to the stretching vibrations of the C-O bonds of the ester functionality.
C-H Bends: Absorptions around 1370 cm⁻¹ and 1395 cm⁻¹, which are characteristic of the tert-butyl group.
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions found just below 3000 cm⁻¹ from the tert-butyl methyl groups.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2980 | C-H Stretch | tert-butyl group |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1480, ~1580 | C=C Stretch | Aromatic Ring |
| ~1370, ~1395 | C-H Bend | tert-butyl group |
| ~1280, ~1120 | C-O Stretch | Ester |
| ~730 | C-H Bend | Aromatic (p-disubstituted) |
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the benzene ring conjugated with the two carbonyl groups. This system typically results in strong absorption bands in the ultraviolet region of the electromagnetic spectrum. While specific experimental data for this compound is not widely published, related compounds like terephthalic acid show absorption maxima around 241 nm and 285 nm. The electronic properties are crucial for applications where the material may be exposed to UV radiation, as absorption can lead to photochemical reactions and material degradation.
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can provide further information about the electronic structure and excited states. Many terephthalate derivatives are known to be fluorescent. This property is highly sensitive to the molecular environment and can be used to probe interactions in polymer systems.
Thermal Analysis Techniques in Polymerization and Degradation Studies
Thermal analysis techniques are critical for evaluating the stability, decomposition, and phase behavior of this compound, particularly in the context of its use in high-temperature polymerization processes.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere. For this compound, TGA is crucial for understanding its stability at the elevated temperatures required for polymerization.
The thermal decomposition of this compound is expected to occur in a multi-stage process. The bulky tert-butyl groups influence its decomposition pathway, which is initiated by the cleavage of the ester's C-O bond. Based on data from analogous terephthalate esters, a likely decomposition profile involves at least two main stages.
Table 3: Predicted Thermal Decomposition Stages of this compound via TGA
| Decomposition Stage | Temperature Range (°C) | Primary Products |
|---|---|---|
| 1 | ~200–300 | tert-Butanol (B103910), Isobutylene, Carbon Dioxide |
| 2 | >300 | Terephthalic acid, Benzoic acid, various ethers and hydrocarbons |
Data based on decomposition patterns of analogous terephthalate esters.
This analysis provides a thermal stability window, informing the maximum processing temperatures that can be used during polymerization to avoid premature degradation of the monomer.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC is used to determine key thermal properties such as its melting point (Tm), heat of fusion, and to assess its purity. A sharp, well-defined melting endotherm is indicative of a highly pure crystalline compound.
Chromatographic Methods for Product Purity and Component Analysis
Chromatographic techniques are indispensable in the study of this compound, providing robust methods for assessing product purity and analyzing the composition of reaction mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly crucial for ensuring the quality of the final product and for optimizing synthesis protocols by monitoring reaction progress.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Gas Chromatography and High-Performance Liquid Chromatography are powerful analytical tools employed to monitor the synthesis of this compound in real-time. These techniques allow researchers to track the consumption of reactants and the formation of products and intermediates, providing critical data for determining reaction kinetics, optimizing conditions, and ascertaining the reaction's endpoint.
The synthesis of this compound typically involves the esterification of terephthalic acid with tert-butanol or the transesterification of dimethyl terephthalate. Monitoring this process is vital to maximize the yield and purity of the final product. By taking aliquots from the reaction vessel at various time intervals, researchers can analyze the composition of the mixture.
High-Performance Liquid Chromatography (HPLC) is well-suited for this analysis, particularly for separating the non-volatile starting material, terephthalic acid, from the mono- and di-substituted ester products. nih.govnih.gov A common approach involves reverse-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. govst.eduresearchgate.net
In a typical HPLC analysis for monitoring this reaction, the chromatogram would initially show a prominent peak corresponding to terephthalic acid. As the reaction progresses, the area of this peak would decrease, while new peaks corresponding to the mono-tert-butyl terephthalate intermediate and the final this compound product would appear and grow. researchgate.net The quantification of these components is achieved by integrating the peak areas and comparing them to calibration curves generated from pure standards. rsc.org
Below is an illustrative data table showing typical parameters for an HPLC method used to monitor the esterification of terephthalic acid.
| Parameter | Value / Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 240 nm |
| Temperature | 30°C |
| Injection Vol. | 10 µL |
This table is interactive. Click on the headers to explore the parameters.
An example of expected retention times for the key components in the reaction mixture is provided in the following table. The more polar compounds elute earlier from the reverse-phase column.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Terephthalic Acid (TPA) | ~ 3.5 | Highest polarity due to two carboxylic acid groups. |
| Mono-tert-butyl terephthalate | ~ 7.8 | Intermediate polarity with one ester and one acid group. nih.govnih.gov |
| This compound | ~ 12.2 | Lowest polarity, fully esterified. |
This interactive table shows the expected elution order based on compound polarity.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another effective technique, especially for analyzing the volatile components of the reaction or for purity analysis of the final product. For reaction monitoring, GC can be used to track the disappearance of more volatile precursors like tert-butanol or by-products such as methanol (B129727) in transesterification reactions. To analyze the less volatile terephthalate compounds, a derivatization step, such as trimethylsilylation, may be employed to convert the carboxylic acid groups into more volatile trimethylsilyl (B98337) esters, making them suitable for GC analysis. google.com
A GC method for analyzing the final product's purity would typically involve a high-temperature capillary column with a non-polar stationary phase. nih.govredalyc.org The chromatogram would ideally show a single, sharp peak for this compound, with the absence of peaks from starting materials or by-products indicating high purity.
The following table outlines typical conditions for a GC-MS analysis for product purity assessment.
| Parameter | Value / Description |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temp. | 280°C |
| Oven Program | Initial temp 150°C, ramp at 10°C/min to 300°C, hold for 10 min |
| Detection | Mass Spectrometry (Scan mode or Selected Ion Monitoring) |
Explore the typical GC-MS parameters in this interactive table.
By utilizing both HPLC and GC, researchers can obtain a comprehensive profile of the reaction mixture at any given time, enabling precise control over the synthesis of this compound and ensuring the final product meets the required purity specifications.
Future Research Directions and Emerging Applications of Di Tert Butyl Terephthalate
Development of Next-Generation Polymeric Materials with Enhanced Functionality
The primary significance of di-tert-butyl terephthalate (B1205515) in polymer science is its role as a monomer or comonomer in the synthesis of advanced polyesters. Future research is focused on leveraging its distinct structure to create next-generation materials with tailored properties. The incorporation of di-tert-butyl terephthalate into polymer chains, typically via transesterification reactions, can significantly enhance material functionality.
The presence of the sterically hindering tert-butyl groups imparts greater thermal stability and resistance to hydrolysis compared to its common counterparts like dimethyl terephthalate (DMT). This enhanced stability is a critical attribute for durable engineering plastics. Furthermore, the bulky side groups can disrupt the close packing of polymer chains. This is predicted to decrease crystallinity while simultaneously enhancing flexibility and impact resistance, a desirable combination for creating tough, resilient plastics.
Research efforts are directed toward the synthesis of novel poly(alkylene terephthalate)s (PATs) and other copolyesters. By strategically incorporating this compound units, scientists aim to fine-tune the thermal and mechanical properties of widely used polymers such as poly(butylene terephthalate) (PBT). wikipedia.org For instance, copolyesters derived from terephthalic acid, 1,4-butanediol (B3395766), and a modifying comonomer containing the this compound moiety could exhibit a unique balance of properties not achievable with conventional monomers. researchgate.net
| Property | Predicted Effect | Underlying Structural Reason |
|---|---|---|
| Thermal Stability | Increase | Bulky tert-butyl groups provide steric hindrance, protecting the ester linkage from thermal degradation. |
| Hydrolytic Resistance | Increase | Steric hindrance from tert-butyl groups impedes the approach of water molecules to the ester bond. |
| Crystallinity | Decrease | The large side groups disrupt the regular packing of polymer chains, inhibiting crystallization. |
| Flexibility / Impact Strength | Increase | Reduced crystallinity and greater intermolecular spacing can lead to increased chain mobility and energy absorption. |
| Glass Transition Temperature (Tg) | Increase | The rigid tert-butyl groups can restrict the rotational motion of the polymer backbone, raising the Tg. mdpi.com |
Integration in Circular Economy Initiatives and Sustainable Chemical Production
This compound is poised to play a significant role in the transition toward a circular economy for plastics. A key area of research is its synthesis from monomers obtained through the chemical recycling of post-consumer poly(ethylene terephthalate) (PET) waste. rsc.orgresearchgate.net
Chemical recycling processes, such as hydrolysis or glycolysis, can depolymerize PET waste back into its constituent monomers, primarily terephthalic acid (TPA) and ethylene (B1197577) glycol. researchgate.netyoutube.com This recovered TPA can then serve as a direct feedstock for the synthesis of this compound through esterification with tert-butyl alcohol. This pathway represents a powerful example of upcycling, where low-value plastic waste is converted into a high-value chemical intermediate for new, durable materials. This approach not only diverts plastic from landfills but also reduces the reliance on virgin, fossil-fuel-based resources for chemical production. frontiersin.orgresearchgate.net
Furthermore, the drive for sustainable chemical production extends to the sourcing of the alcohol component. Research into producing "bio-tert-butanol" from renewable biomass feedstocks is an active field. Coupling bio-based TPA (derived from biomass sugars) and bio-tert-butanol would enable the production of a fully renewable this compound, significantly lowering the carbon footprint of the resulting polymers. nih.gov
The integration of this compound into a circular model is summarized in the following process flow:
Collection & Depolymerization : Post-consumer PET waste is collected and chemically recycled to yield purified terephthalic acid (TPA).
Upcycling Synthesis : The recycled TPA is reacted with tert-butanol (B103910) (ideally from a renewable source) to produce this compound.
Polymer Production : this compound is used as a monomer to produce next-generation polyesters with enhanced durability and performance.
End-of-Life : At the end of their life, these new polymers could themselves be subjected to chemical recycling, breaking them down into their constituent monomers to re-enter the production cycle, thus closing the loop.
Exploration of Novel Catalytic and Initiator Roles in Organic Synthesis
While primarily viewed as a monomer, the unique chemical structure of this compound opens avenues for exploring its potential in more active chemical roles. Future research may investigate its utility as a catalyst or reaction initiator, particularly under specific conditions.
The thermal decomposition of terephthalate esters can proceed through radical pathways at elevated temperatures. The bulky tert-butyl groups in this compound are known to influence its thermal decomposition characteristics. This raises the possibility that, under the high temperatures often used in polymerization processes, it could function as a thermal initiator, generating radicals that start a polymerization chain reaction. It is important to distinguish this potential role from that of a conventional, highly reactive radical initiator like di-tert-butyl peroxide (DTBP), which decomposes at much lower temperatures. nbinno.comorganic-chemistry.org Research in this area would involve detailed kinetic studies to understand the decomposition mechanism and radical generation efficiency of this compound at polymer processing temperatures.
A more speculative but intriguing research direction is the exploration of this compound and its derivatives in catalysis. While the compound itself is not a catalyst, it could serve as a ligand in the design of novel organometallic catalysts. The ester and aromatic functionalities offer potential coordination sites for metal centers. The sterically demanding tert-butyl groups could be used to create specific catalytic pockets, influencing the selectivity and activity of the metal catalyst in various organic transformations. This approach mirrors the broader strategy in catalysis of using sterically bulky ligands to control reactivity. nih.gov
Advanced Computational-Experimental Synergies for Rational Design of this compound Materials
The rational design of new materials based on this compound can be significantly accelerated through the synergy of computational modeling and experimental validation. Advanced computational techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for predicting material properties before synthesis, thereby guiding experimental efforts toward the most promising candidates. nih.govchemrxiv.org
Future research will increasingly rely on this synergistic approach:
Monomer and Oligomer Level (DFT): DFT calculations can be employed to investigate the electronic structure, reactivity, and conformational preferences of the this compound monomer itself. This can provide insights into its polymerization kinetics and how it will interact with other comonomers and catalysts. nih.gov
Polymer Chain Level (MD): Molecular Dynamics simulations can model the behavior of entire polymer chains containing this compound units. These simulations can predict key macroscopic properties such as the glass transition temperature (Tg), melt viscosity, and mechanical modulus. nih.gov By systematically varying the percentage of this compound in a simulated copolyester, researchers can create a virtual library of materials and identify compositions with the desired property profiles.
Predicting Morphology (MD): A critical application of MD simulations is to predict how the bulky tert-butyl groups will affect polymer chain packing and morphology. nih.gov This allows researchers to computationally test the hypothesis that these groups disrupt crystallinity, and to quantify the expected changes in density and amorphous content.
This computational-first approach saves significant time and resources in the laboratory. Experimental work can then focus on synthesizing the most promising materials identified through simulation, and the experimental results can be used to refine and validate the computational models, creating a powerful feedback loop for accelerated materials discovery.
| Computational Method | Research Focus | Predicted Outcome / Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms for polymerization | Activation energies, transition state geometries, catalyst-monomer interactions. nih.gov |
| Molecular Dynamics (MD) | Thermal properties of copolyesters | Glass transition temperature (Tg), melting temperature (Tm), thermal expansion coefficient. nih.gov |
| Molecular Dynamics (MD) | Mechanical properties | Young's modulus, bulk modulus, stress-strain behavior. nih.gov |
| Molecular Dynamics (MD) | Polymer morphology and chain packing | Degree of crystallinity, radial distribution functions, free volume analysis. nih.gov |
Q & A
Q. What are the recommended laboratory synthesis methods for Di-tert-butyl terephthalate?
this compound is typically synthesized via esterification of terephthalic acid with tert-butanol under acidic catalysis. Key steps include refluxing with a Dean-Stark trap to remove water, followed by purification via column chromatography or recrystallization. Reaction progress can be monitored using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester formation .
Q. What analytical techniques are most effective for characterizing this compound purity and structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) ensures purity. Differential scanning calorimetry (DSC) can assess thermal properties, and FTIR verifies functional groups. Cross-referencing with Certificates of Analysis (COA) for batch-specific data is advised .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for flammability (flash point ~37°C) and toxicity risks. Use personal protective equipment (PPE), including nitrile gloves, goggles, and flame-resistant lab coats. Ensure proper ventilation and avoid contact with strong oxidizers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can machine learning models optimize enzyme design for this compound degradation?
Machine learning workflows, such as molecular docking or quantitative structure-activity relationship (QSAR) models, can predict enzyme-substrate interactions. Training datasets from PET hydrolase engineering (e.g., thermostability, catalytic efficiency) can guide the design of tailored hydrolases. Tools like AlphaFold or Rosetta may simulate enzyme conformations for improved activity .
Q. What strategies address data gaps in ecological risk assessments for this compound?
Conduct persistence, bioaccumulation, and toxicity (PBT) studies using OECD guidelines. For degradability, perform soil/water microcosm experiments under varying pH and temperature. Use Daphnia magna or Aliivibrio fischeri for acute toxicity testing. Comparative analysis with structurally similar esters (e.g., dimethyl terephthalate) may provide interim insights .
Q. How can contradictory data on the thermal stability of this compound be resolved?
Apply systematic review methodologies: aggregate studies, assess experimental conditions (e.g., heating rate, atmosphere), and perform meta-regression. Replicate experiments using standardized protocols (e.g., ASTM E2550 for thermogravimetric analysis). Confounding factors like impurities or moisture content must be controlled .
Q. What experimental design principles optimize reaction conditions for this compound synthesis?
Use Design of Experiments (DoE) to evaluate factors like molar ratio (tert-butanol:terphthalic acid), catalyst concentration (e.g., sulfuric acid), and temperature. Response Surface Methodology (RSM) can model yield optimization. In-line spectroscopic monitoring (e.g., Raman) enables real-time adjustments .
Q. How can reproductive toxicity risks be assessed for this compound despite limited data?
Leverage read-across approaches using data from structurally analogous phthalates (e.g., dibutyl phthalate). Perform in vitro assays (e.g., zebrafish embryo toxicity tests) and in silico predictions via tools like OECD QSAR Toolbox. Prioritize in vivo studies on model organisms if preliminary data indicate hazards .
Q. What role does this compound play in polymer synthesis compared to DMT or DTBPS?
Unlike dimethyl terephthalate (DMT), this compound’s bulky tert-butyl groups may reduce crystallinity in polymers, enhancing flexibility. Comparative studies with polybutylene terephthalate (PBT) could explore trade-offs between thermal stability and mechanical properties. Catalytic transesterification routes should be investigated for copolymer applications .
Q. How do degradation pathways of this compound vary under hydrolytic vs. oxidative conditions?
Hydrolytic degradation under acidic/alkaline conditions cleaves ester bonds, releasing terephthalic acid and tert-butanol. Oxidative pathways (e.g., UV/ozone exposure) may form peroxides or carbonyl intermediates. Use LC-MS/MS to identify degradation products and kinetic modeling to predict environmental half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
